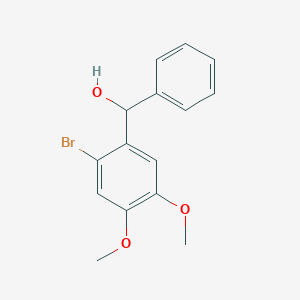

2-Bromo-4,5dimethoxybenzhydrol

Cat. No. B8381931

M. Wt: 323.18 g/mol

InChI Key: LJHMEWBXTMUWBK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03959475

Procedure details

Friedel-Crafts acylation of m-bromoanisole with benzoyl chloride and p-fluorobenzoyl chloride provides 2-bromo-4-methoxybenzophenone, m.p. 83°-84°, and 2-bromo-4'-fluoro-4-methoxybenzophenone, m.p. 79°-81°, respectively, which are reduced with sodium borohydride to 2-bromo-4-methoxybenzhydrol, b.p. 160° (0.05 mm.), and 2-bromo-4'-fluoro-4-methoxybenzhydrol, a liquid. Acylation of benzene with 2-bromo-5-chlorobenzoyl chloride, 2-bromo-4,5-methylene dioxybenzoyl chloride, and 2-bromo-4,5-dimethoxybenzoyl chloride provides 2-bromo-5-chlorobenzophenone, 2-bromo-4,5-methylene-dioxybenzophenone, and 2-bromo-4,5-dimethoxybenzophenone, m.p. 76°-77°, which are reduced with sodium borohydride to 2-bromo-5-chlorobenzhydrol, 2-bromo-4,5-methylenedioxybenzhydrol, and 2-bromo-4,5dimethoxybenzhydrol, m.p. 83°-85°. Acylation of anisole with 2-bromobenzoyl chloride provides 2-bromo-4'-methoxybenzophenone, m.p. 93°-95°, which is reduced to 2-bromo-4'-methoxybenzhydrol, m.p. 64°-65°. Reaction of 2-bromo-4-methylbenzaldehyde and phenylmagnesium bromide provides 2-bromo-4-methylbenzhydrol.

Name

2-bromo-4,5-methylenedioxybenzhydrol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[BH4-].[Na+].[Br:3][C:4]1[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][C:5]=1[CH:6]([OH:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.Br[C:20]1[CH:33]=[C:32]2[O:34][CH2:35]O[C:31]2=[CH:30][C:21]=1[CH:22]([OH:29])C1C=CC=CC=1.[Br:37][C:38]1[CH:51]=[C:50](OC)[C:49](OC)=[CH:48][C:39]=1[CH:40]([OH:47])C1C=CC=CC=1>>[C:32]1([O:34][CH3:35])[CH:33]=[CH:20][CH:21]=[CH:30][CH:31]=1.[Br:37][C:38]1[CH:51]=[CH:50][CH:49]=[CH:48][C:39]=1[C:40]([Cl:18])=[O:47].[Br:3][C:4]1[CH:17]=[CH:16][CH:15]=[CH:14][C:5]=1[C:6]([C:7]1[CH:12]=[CH:11][C:10]([O:29][CH3:22])=[CH:9][CH:8]=1)=[O:13] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C(C2=CC=CC=C2)O)C=C(C=C1)Cl

|

Step Three

|

Name

|

2-bromo-4,5-methylenedioxybenzhydrol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C(C2=CC=CC=C2)O)C=C2C(=C1)OCO2

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C(C2=CC=CC=C2)O)C=C(C(=C1)OC)OC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)OC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC1=C(C(=O)Cl)C=CC=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC1=C(C(=O)C2=CC=C(C=C2)OC)C=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US03959475

Procedure details

Friedel-Crafts acylation of m-bromoanisole with benzoyl chloride and p-fluorobenzoyl chloride provides 2-bromo-4-methoxybenzophenone, m.p. 83°-84°, and 2-bromo-4'-fluoro-4-methoxybenzophenone, m.p. 79°-81°, respectively, which are reduced with sodium borohydride to 2-bromo-4-methoxybenzhydrol, b.p. 160° (0.05 mm.), and 2-bromo-4'-fluoro-4-methoxybenzhydrol, a liquid. Acylation of benzene with 2-bromo-5-chlorobenzoyl chloride, 2-bromo-4,5-methylene dioxybenzoyl chloride, and 2-bromo-4,5-dimethoxybenzoyl chloride provides 2-bromo-5-chlorobenzophenone, 2-bromo-4,5-methylene-dioxybenzophenone, and 2-bromo-4,5-dimethoxybenzophenone, m.p. 76°-77°, which are reduced with sodium borohydride to 2-bromo-5-chlorobenzhydrol, 2-bromo-4,5-methylenedioxybenzhydrol, and 2-bromo-4,5dimethoxybenzhydrol, m.p. 83°-85°. Acylation of anisole with 2-bromobenzoyl chloride provides 2-bromo-4'-methoxybenzophenone, m.p. 93°-95°, which is reduced to 2-bromo-4'-methoxybenzhydrol, m.p. 64°-65°. Reaction of 2-bromo-4-methylbenzaldehyde and phenylmagnesium bromide provides 2-bromo-4-methylbenzhydrol.

Name

2-bromo-4,5-methylenedioxybenzhydrol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[BH4-].[Na+].[Br:3][C:4]1[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][C:5]=1[CH:6]([OH:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.Br[C:20]1[CH:33]=[C:32]2[O:34][CH2:35]O[C:31]2=[CH:30][C:21]=1[CH:22]([OH:29])C1C=CC=CC=1.[Br:37][C:38]1[CH:51]=[C:50](OC)[C:49](OC)=[CH:48][C:39]=1[CH:40]([OH:47])C1C=CC=CC=1>>[C:32]1([O:34][CH3:35])[CH:33]=[CH:20][CH:21]=[CH:30][CH:31]=1.[Br:37][C:38]1[CH:51]=[CH:50][CH:49]=[CH:48][C:39]=1[C:40]([Cl:18])=[O:47].[Br:3][C:4]1[CH:17]=[CH:16][CH:15]=[CH:14][C:5]=1[C:6]([C:7]1[CH:12]=[CH:11][C:10]([O:29][CH3:22])=[CH:9][CH:8]=1)=[O:13] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C(C2=CC=CC=C2)O)C=C(C=C1)Cl

|

Step Three

|

Name

|

2-bromo-4,5-methylenedioxybenzhydrol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C(C2=CC=CC=C2)O)C=C2C(=C1)OCO2

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C(C2=CC=CC=C2)O)C=C(C(=C1)OC)OC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)OC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC1=C(C(=O)Cl)C=CC=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC1=C(C(=O)C2=CC=C(C=C2)OC)C=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |